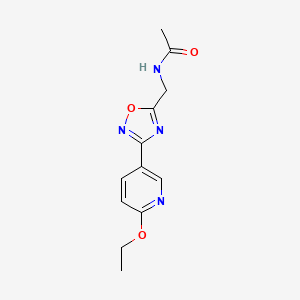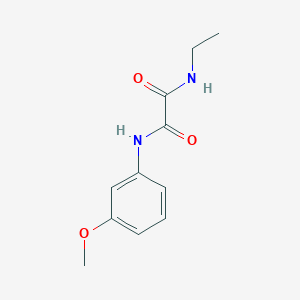
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antiproliferative Activities
Research has shown the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds have been evaluated for their antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Among these compounds, one demonstrated significant activity against nasopharyngeal carcinoma (NPC-TW01) cells, with no detectable cytotoxicity against peripheral blood mononuclear cells at concentrations up to 50 μM, indicating its potential as a cancer therapeutic agent without harming healthy cells (I‐Li Chen et al., 2013).
Molecular Docking and Cytotoxicity Studies
Another study involved the synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones, which were evaluated for their cytotoxicity against the NCI-60 panel of tumor cell lines and for their ability to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2). The compounds demonstrated modest to strong cytotoxic activities, with some showing broad-spectrum anti-tumor activity against various tumor sub-panels. This research suggests the potential of these compounds as leads for the development of new chemotherapeutic agents (A. Aly et al., 2018).
Anti-Parkinson's Activity
A study on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives revealed their anti-Parkinson's activity. The compounds were evaluated using in vitro free radical scavenging assays and in vivo 6-Hydroxydopamine lesioned rat models. Among these, a specific derivative exhibited maximum anti-Parkinson's activity, suggesting the potential of thiazolidinone derivatives in anti-Parkinson's pharmacology and highlighting the importance of further studies on these drugs (S. Gomathy et al., 2012).
Anti-Inflammatory and Analgesic Evaluation
Thioxoquinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The study identified compounds with significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium. Additionally, some compounds exhibited notable analgesic activity, suggesting their potential as new anti-inflammatory and analgesic agents (A. Rajasekaran et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves the reaction of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate to form ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate. This intermediate is then reacted with 2-naphthol in the presence of potassium carbonate to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline", "ethyl bromoacetate", "2-naphthol", "potassium carbonate" ], "Reaction": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline is reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate.", "Ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate is then reacted with 2-naphthol in the presence of potassium carbonate to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide." ] } | |
CAS番号 |
851403-45-7 |
分子式 |
C25H24N2O5 |
分子量 |
432.476 |
IUPAC名 |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N2O5/c1-30-21-9-10-22(31-2)24-20(21)14-18(25(29)27-24)11-12-26-23(28)15-32-19-8-7-16-5-3-4-6-17(16)13-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |
InChIキー |
IKWWKXMYOYIRTI-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)
![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)



![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2440682.png)




![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2440688.png)
